molecular formula C10H13N5OS B2362942 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one CAS No. 940242-22-8

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B2362942
CAS No.: 940242-22-8
M. Wt: 251.31
InChI Key: YWURWYHGWMFFAC-UHFFFAOYSA-N
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Description

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. The reaction conditions typically involve the use of a suitable catalyst and specific reagents to facilitate the cycloaddition and subsequent reactions.

Chemical Reactions Analysis

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent, particularly against biofilm-associated infections . The compound has also been evaluated for its potential use in treating chronic infections due to its ability to disrupt mature biofilms and inhibit biofilm formation .

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit biofilm formation by interfering with the adhesion and dispersal processes of bacterial cells . This activity is attributed to the unique structure of the thiadiazole scaffold, which allows it to interact with key proteins and enzymes involved in biofilm formation and maintenance.

Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-7-6-8(16)12-9-15(7)13-10(17-9)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURWYHGWMFFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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